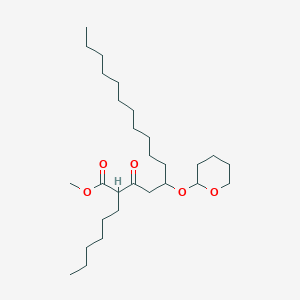

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate

Description

Properties

IUPAC Name |

methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-25,27H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBPPYGMJPYBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the ester group to an alcohol or other reduced forms.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions: The compound can be used to synthesize esters through reactions with alcohols.

- Oxidation and Reduction Reactions: It can undergo oxidation to form ketones or reduction to form alcohols.

Biology

In biological research, this compound has been studied for its potential effects on cellular processes:

- Metabolic Pathways: Investigations have shown that this compound may influence lipid metabolism and fatty acid synthesis, making it relevant for studies on obesity and metabolic disorders.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Therapeutic Potential: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound compared to control groups. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis.

Case Study 2: Lipid Metabolism

In another study published in the Journal of Lipid Research, this compound was administered to obese mice models. The findings revealed an improvement in lipid profiles, with a decrease in triglyceride levels and an increase in HDL cholesterol. These results highlight the compound's potential role in managing obesity-related metabolic disorders.

Mechanism of Action

The mechanism by which Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Methyl 3-oxohexadecanoate

Structure: Lacks the hexyl and oxan-2-yloxy groups (simpler β-keto ester). Synthesis: Produced via C-acylation of Meldrum’s acid with myristoyl chloride, followed by methanolysis . Key Differences:

- The absence of substituents at positions 2 and 5 reduces steric hindrance, enhancing reactivity in nucleophilic acyl substitutions.

- Lower molecular weight (C17H30O3 vs. C24H42O5 for the target compound) likely results in higher volatility.

| Property | Methyl 3-oxohexadecanoate | Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate |

|---|---|---|

| Molecular Formula | C17H30O3 | C24H42O5 |

| Functional Groups | Methyl ester, 3-keto | Methyl ester, 3-keto, hexyl, oxan-2-yloxy |

| Synthetic Complexity | Low | High (requires protective group strategies) |

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate

Structure : Shorter chain (C6 backbone), ethyl ester, isopropyl (position 2), and methyl (position 5) substituents .

Key Differences :

- Chain Length: The shorter backbone (hexanoate vs. hexadecanoate) reduces lipophilicity.

- Ester Group : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under physiological conditions.

Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate

Structure : Features a 3-nitrophenyl group and acetyl substituent .

Key Differences :

- Electron-Withdrawing Groups : The nitro group increases electrophilicity at the keto position, enhancing reactivity in Michael additions or condensations.

- Aromatic vs.

Sucrose Esters with Oxan-2-yloxy Groups

Structure: Compounds like [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate feature sugar cores with esterified long-chain acids . Key Differences:

- Biological Relevance : Sucrose esters are often used in food or pharmaceutical emulsifiers, whereas the target compound’s linear structure may favor synthetic intermediates.

- Hydrophilicity: The sugar moiety increases water solubility, contrasting with the hydrophobic hexadecanoate chain in the target compound.

Research Implications

- Material Science : The hexyl and oxan-2-yloxy groups could modulate solubility in polymer matrices.

- Pharmaceuticals : The protective ether group may enhance metabolic stability compared to unprotected alcohols.

- Green Chemistry : Solvent-efficient protocols (e.g., THF instead of CH2Cl2 ) could be adapted for sustainable synthesis.

Biological Activity

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H44O4 |

| Molecular Weight | 384.593 g/mol |

| LogP | 5.987 |

| PSA | 63.600 Ų |

These properties suggest that the compound is lipophilic, which may influence its biological activity and absorption in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using cell lines such as HepG2 (human liver carcinoma) demonstrated that certain concentrations can induce apoptosis without causing excessive toxicity to normal cells. This selective cytotoxicity is crucial for potential therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development .

- Cytotoxic Effects : Research conducted on HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The study highlighted the importance of further investigations into its mechanism of action .

- DNA Binding Studies : Molecular docking studies have suggested that this compound may interact with DNA, potentially leading to DNA cleavage under specific conditions. This property could be leveraged for developing novel chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate?

Methodological Answer: Synthesis typically involves multi-step strategies:

- Step 1: Introduce the oxan-2-yloxy group via nucleophilic substitution or Mitsunobu reaction, leveraging oxane derivatives (e.g., 2-hydroxytetrahydrofuran) as precursors .

- Step 2: Install the hexyl chain at position 2 using alkylation or esterification under basic conditions (e.g., Cs₂CO₃ in acetonitrile) .

- Step 3: Protect the 3-oxo group during synthesis to avoid side reactions; silyl ethers (e.g., tert-butyldiphenylsilyl chloride) are effective for ketone protection .

- Final Step: Purify via silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC .

Q. How can the structure of this compound be validated experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., oxan-2-yloxy protons at δ 3.4–4.0 ppm; hexyl chain protons at δ 0.8–1.6 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+Na]⁺ for C₂₄H₄₂O₆: ~473.28) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and bond angles .

Q. What are the key reactivity patterns of the 3-oxo group in this compound?

Methodological Answer: The 3-oxo group undergoes:

- Reduction: Convert to a secondary alcohol using NaBH₄ or LiAlH₄ .

- Nucleophilic Attack: React with amines (e.g., NH₃/MeOH) to form imines or enamines .

- Condensation Reactions: Participate in Claisen or Aldol reactions under basic conditions (e.g., KOtBu) to extend the carbon chain .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Predict reaction pathways (e.g., transition states for oxan-2-yloxy group installation) using Gaussian or ORCA .

- Molecular Dynamics (MD): Simulate solubility/stability in solvents (e.g., acetonitrile vs. DMF) to guide reaction conditions .

- Retrosynthetic Analysis: Tools like Synthia or Chematica propose alternative routes, minimizing protection/deprotection steps .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Issue: Overlapping NMR signals (e.g., oxan-2-yloxy and hexyl protons).

- Solution: Use 2D NMR (COSY, HSQC) to assign peaks unambiguously .

- Issue: Discrepancies in HRMS results.

- Solution: Recalibrate instrumentation and cross-validate with alternative ionization methods (e.g., ESI vs. MALDI) .

Q. What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

- Co-crystallization: Add co-formers (e.g., carboxylic acids) to stabilize lattice structures .

- Temperature Gradients: Slow cooling (0.5°C/min) in ethyl acetate/hexane mixtures promotes single-crystal growth .

- Silyl Protection: Temporarily derivatize polar groups (e.g., 3-oxo → TMS ether) to enhance crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.